REACTION_CXSMILES
|
[N:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)=[C:2]=[S:3].CO[CH:11](OC)[CH2:12][NH2:13]>C1(C)C=CC=CC=1>[S:5]1[CH:6]=[CH:7][CH:8]=[C:4]1[N:1]1[CH:11]=[CH:12][NH:13][C:2]1=[S:3]
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
N(=C=S)C=1SC=CC1
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 hours
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
After removal of the toluene
|
Type
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DISSOLUTION
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Details
|
the residue is dissolved in 200 ml ethanol
|
Type
|
ADDITION
|
Details
|
45 ml conc. HCl added
|
Type
|
TEMPERATURE
|
Details
|
After the reaction is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
it is poured onto ice
|
Type
|
CUSTOM
|
Details
|
The product is collected
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization
|
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)N1C(NC=C1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |